molecular formula C5H10Cl2O2 B125353 2,2-Dichloropentane-1,5-diol CAS No. 141942-66-7

2,2-Dichloropentane-1,5-diol

Cat. No.: B125353
CAS No.: 141942-66-7
M. Wt: 173.03 g/mol
InChI Key: AAQBILGCTDLJJQ-UHFFFAOYSA-N
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Description

2,2-Dichloropentane-1,5-diol is an organic compound with the molecular formula C5H10Cl2O2 It is a diol, meaning it contains two hydroxyl groups (-OH), and it also has two chlorine atoms attached to the second carbon of the pentane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dichloropentane-1,5-diol can be synthesized through the chlorination of 1,5-pentanediol. The reaction typically involves the use of chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction proceeds via a free radical mechanism, where chlorine radicals replace hydrogen atoms on the second carbon of the pentane chain, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the controlled chlorination of 1,5-pentanediol in large reactors, ensuring optimal reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dichloropentane-1,5-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form 2,2-dichloropentane by removing the hydroxyl groups.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used to replace chlorine atoms.

Major Products Formed:

    Oxidation: Formation of 2,2-dichloropentanoic acid or 2,2-dichloropentanal.

    Reduction: Formation of 2,2-dichloropentane.

    Substitution: Formation of 2,2-dihydroxypentane or other substituted derivatives.

Scientific Research Applications

2,2-Dichloropentane-1,5-diol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of 2,2-dichloropentane-1,5-diol involves its interaction with molecular targets such as enzymes and proteins. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. The chlorine atoms can also participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

    1,5-Dichloropentane: Similar structure but lacks hydroxyl groups.

    2,2-Dichloropentane: Similar structure but lacks hydroxyl groups.

    1,5-Pentanediol: Similar structure but lacks chlorine atoms.

Uniqueness: 2,2-Dichloropentane-1,5-diol is unique due to the presence of both hydroxyl and chlorine groups, which confer distinct chemical properties and reactivity. This combination allows for diverse chemical transformations and applications that are not possible with similar compounds lacking either functional group.

Properties

IUPAC Name

2,2-dichloropentane-1,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10Cl2O2/c6-5(7,4-9)2-1-3-8/h8-9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAQBILGCTDLJJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(CO)(Cl)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369245
Record name 1,5-Pentanediol,2,2-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141942-66-7
Record name 1,5-Pentanediol,2,2-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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